2-aminohex-5-ynoic acid;hydrochloride
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Overview
Description
2-aminohex-5-ynoic acid;hydrochloride, also known as (S)-2-aminohex-5-ynoic acid hydrochloride, is a compound with the molecular formula C6H10ClNO2 and a molecular weight of 163.6 g/mol . This compound is characterized by its solid physical form and is typically stored under inert atmosphere conditions at temperatures between 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminohex-5-ynoic acid;hydrochloride involves several steps. One common method includes the reaction of hex-5-ynoic acid with ammonia under specific conditions to introduce the amino group at the second position. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-aminohex-5-ynoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group under specific conditions.
Reduction: The compound can be reduced to form hex-5-ynoic acid.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitrohex-5-ynoic acid.
Reduction: Formation of hex-5-ynoic acid.
Substitution: Formation of various substituted hex-5-ynoic acid derivatives.
Scientific Research Applications
2-aminohex-5-ynoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-aminohex-5-ynoic acid;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the alkyne group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
L-Homopropargylglycine hydrochloride: Chemically similar but with different biological activities.
2-aminohexanoic acid: Lacks the alkyne group, resulting in different chemical properties and reactivity.
Uniqueness
2-aminohex-5-ynoic acid;hydrochloride is unique due to the presence of both an amino group and an alkyne group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
942518-30-1 |
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Molecular Formula |
C6H10ClNO2 |
Molecular Weight |
163.60 g/mol |
IUPAC Name |
2-aminohex-5-ynoic acid;hydrochloride |
InChI |
InChI=1S/C6H9NO2.ClH/c1-2-3-4-5(7)6(8)9;/h1,5H,3-4,7H2,(H,8,9);1H |
InChI Key |
XGBWOGGSQVMSRX-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC(C(=O)O)N.Cl |
Origin of Product |
United States |
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